Product packaging for Sarcosine, N-lauroyl-, sodium salt(Cat. No.:)

Sarcosine, N-lauroyl-, sodium salt

Cat. No.: B8022251
M. Wt: 311.39 g/mol
InChI Key: RQNJXHLSBXCKPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

General Academic Significance and Current Research Landscape

Sodium N-lauroylsarcosinate is a significant tool in molecular biology, biochemistry, and cell biology research. sigmaaldrich.com Its utility stems from its properties as an ionic detergent, which is considered less denaturing than sodium dodecyl sulfate (B86663) (SDS). avantorsciences.com This characteristic makes it valuable for a range of laboratory applications.

Key research applications include:

Protein Purification and Solubilization: It is frequently used for the solubilization, separation, and purification of membrane proteins and glycoproteins. sigmaaldrich.commpbio.com

Cell Lysis: The compound is employed in cell lysis, the process of breaking down cell membranes to extract intracellular contents. sigmaaldrich.comavantorsciences.com This is particularly useful for isolating chromosomal DNA from bacteria such as Streptococcus mutans. sigmaaldrich.com

RNA Purification: In RNA purification protocols, it is beneficial in concentrated salt solutions to facilitate cell lysis, with the added advantage of avoiding excessive foaming. mpbio.comatamanchemicals.com

Enzyme Inhibition: Research has reported its ability to inhibit hexokinase. mpbio.comatamanchemicals.com

Biochemical Assays: It is utilized in various biochemical assays, including ELISA and Western blotting. atamanchemicals.com

The current research landscape continues to explore its effects and applications. For instance, recent studies have investigated its impact on the human skin microbiome and lipidome, noting that its presence in facial cleansers can alter the diversity of the prokaryotic microbial community and affect skin lipids. nih.gov Another area of contemporary research examines its role in protein aggregation, where it has been shown to potentially induce amyloid fibrillation in proteins like human serum albumin under specific conditions. nih.gov

Key Properties of N-Lauroylsarcosine, Sodium Salt in Research
PropertyDescriptionRelevance in Research
Chemical FormulaC15H28NNaO3Defines the elemental composition and molecular weight. wikipedia.org
Molar Mass293.383 g·mol−1Crucial for preparing solutions of specific molar concentrations. wikipedia.org
TypeAnionic SurfactantDetermines its mechanism of action in solubilizing and denaturing molecules. wikipedia.org
Critical Micelle Concentration (CMC)14.6 mM (20-25°C)The concentration at which surfactant molecules aggregate to form micelles, essential for solubilization applications. sigmaaldrich.com
Solubility100 mg/mL in H2OHigh water solubility allows for its use in a wide range of aqueous buffers and solutions. sigmaaldrich.com

Historical Perspectives and Evolution of its Scientific Applications

The history of Sodium N-lauroylsarcosinate extends beyond the research laboratory. It was commercially introduced in the 1950s as a key ingredient named "Gardol" in Colgate's toothpaste, where it was marketed as a preventive dentifrice. wikipedia.orgatamanchemicals.com This early application highlighted its properties as a surfactant and foaming agent in consumer products.

Its transition into scientific applications stemmed from these well-established detergent properties. Researchers began to harness its ability to disrupt biological membranes and solubilize complex molecules. Initially, its use was likely focused on general cell lysis and protein solubilization, mirroring its function as a cleaning agent.

Over time, its applications have become more specialized and refined. The evolution of its use can be seen in the development of specific laboratory protocols:

Early Use: General-purpose detergent for cleaning and basic cell disruption.

Mid-20th Century: Introduction into molecular biology for tasks like DNA and RNA extraction, where its milder nature compared to other detergents was advantageous. atamanchemicals.com

Late 20th Century to Present: Widespread adoption in proteomics for the challenging task of isolating and studying membrane proteins. sigmaaldrich.comavantorsciences.com Its use in specialized techniques like polymerase chain reaction (PCR) and various electrophoretic methods also became common. atamankimya.comresearchgate.net

The synthesis method, involving the reaction of lauryl chloride with sarcosine (B1681465) followed by neutralization, has remained a cost-effective way to produce the compound, contributing to its widespread availability and adoption in the scientific community. atamanchemicals.com Today, it is considered a standard reagent in many molecular biology and biochemistry labs, valued for its versatility and effectiveness. sigmaaldrich.com

Evolution of Scientific Applications
EraKey Scientific ApplicationsPrimary Function
1950s - 1970sInitial adoption in research following commercial use.General cell lysis, protein denaturation. wikipedia.orgatamanchemicals.com
1980s - 1990sIntegration into standardized molecular biology protocols.DNA/RNA extraction, solubilization of membranes for protein studies. avantorsciences.comatamanchemicals.com
2000s - PresentSpecialized applications in proteomics, genomics, and biophysical studies.Membrane protein purification, enzyme assays, investigation of protein aggregation. sigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30NNaO4 B8022251 Sarcosine, N-lauroyl-, sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[dodecanoyl(methyl)amino]acetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3.Na.H2O/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;;/h3-13H2,1-2H3,(H,18,19);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNJXHLSBXCKPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30NNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Derivatization Strategies for N Lauroylsarcosine, Sodium Salt

Established Acylation and Neutralization Reaction Mechanisms

The most common and industrially significant method for synthesizing sodium N-lauroylsarcosinate is the Schotten-Baumann reaction. This two-step process involves the acylation of sarcosine (B1681465) followed by neutralization.

Initially, lauric acid is converted to its more reactive acid chloride derivative, lauroyl chloride. This is typically achieved by reacting lauric acid with a chlorinating agent such as phosphorus trichloride (B1173362) or thionyl chloride. google.comglobethesis.comcir-safety.org The reaction with phosphorus trichloride produces phosphorous acid as a byproduct. google.com

Acid Chloride Formation: 3C₁₁H₂₃COOH + PCl₃ → 3C₁₁H₂₃COCl + H₃PO₃ google.com

Acylation (Condensation): C₁₁H₂₃COCl + HN(CH₃)CH₂COOH + 2NaOH → C₁₁H₂₃CON(CH₃)CH₂COONa + NaCl + 2H₂O

Neutralization: C₁₁H₂₃CON(CH₃)CH₂COOH + NaOH → C₁₁H₂₃CON(CH₃)CH₂COONa + H₂O google.com

A common challenge with this method is the contamination of the final product with unreacted lauric acid. jst.go.jp To address this, purification steps such as recrystallization from alcohol or acidification to separate the free acid followed by re-neutralization are often employed. atamanchemicals.com

Novel Synthetic Approaches and Catalyst Development

One alternative method involves the acylation of sarcosinonitrile, an intermediate of the Strecker synthesis, followed by selective hydrolysis. jst.go.jp N-Lauroylsarcosinonitrile is synthesized from sarcosinonitrile and lauroyl chloride in a two-phase system of ether or benzene (B151609) and water containing a dehydrochlorinating agent. jst.go.jp This intermediate can be purified by vacuum distillation before being hydrolyzed with an alkali or acid to produce N-lauroylsarcosine with high selectivity, exceeding 95% with 1 N aqueous sodium hydroxide. jst.go.jp

Another innovative approach utilizes methyl laurate as an intermediate. google.com In this process, lauric acid is first esterified with methanol (B129727) using sodium bisulfate monohydrate as a catalyst. google.com The resulting methyl laurate then undergoes a condensation reaction with sodium sarcosinate, catalyzed by sodium methoxide, to directly form sodium N-lauroylsarcosinate. google.com This method avoids the use of highly toxic reactants and the formation of inorganic salts as byproducts, leading to a higher purity product. google.com The yield for each step in this process is reported to be around 90%. google.com

The choice of solvent in the traditional Schotten-Baumann reaction has also been a subject of optimization. While acetone-water mixtures are common, acetone (B3395972) can undergo self-condensation under alkaline conditions, leading to impurities. globethesis.com Ethanol has been investigated as a safer and more "green" alternative solvent. globethesis.com

Below is a comparison of reaction conditions for different synthetic approaches:

Method Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Schotten-Baumann (Acetone)Sarcosine Sodium, Lauroyl ChlorideSodium HydroxideAcetone-Water253.597.15 globethesis.com
Schotten-Baumann (Ethanol)Sarcosine Sodium, Lauroyl ChlorideSodium HydroxideEthanol-WaterNot Specified3.595.86 globethesis.com
Methyl Laurate IntermediateLauric Acid, Methanol, Sodium SarcosinateSodium Bisulfate Monohydrate, Sodium MethoxideNone80 (esterification), 135 (condensation)5 (esterification), 4 (condensation)~90 (each step) google.com
Sarcosinonitrile IntermediateSarcosinonitrile, Lauroyl ChlorideDehydrochloride reagentEther or Benzene/WaterNot SpecifiedNot Specified>95 (selectivity) jst.go.jp

Influence of Fatty Acid Chain Length and N-Substitution on Sarcosine Derivative Synthesis

The synthesis of sarcosine derivatives is significantly influenced by the length of the fatty acid chain and the nature of the N-substituent. These structural modifications can affect reaction rates, product properties, and the choice of synthetic strategy.

The length of the fatty acid chain primarily impacts the physical properties of the resulting N-acylsarcosinate, such as its solubility and critical micelle concentration (CMC). Generally, as the fatty acid chain length increases, the water solubility of the corresponding sarcosinate derivative decreases, while its lipophilicity increases. nih.gov This can influence the reaction conditions required for synthesis, particularly in terms of solvent choice and reaction temperature, to maintain a homogeneous reaction mixture. For instance, the synthesis of derivatives with longer fatty acid chains may necessitate the use of co-solvents or higher temperatures to ensure adequate solubility of the reactants.

N-substitution on the sarcosine molecule can have a pronounced effect on the reactivity of the amino group and the properties of the final product. The presence of a methyl group on the nitrogen atom in sarcosine, as opposed to the primary amine in glycine (B1666218), influences the rate of acylation. Studies on the saponification rates of amino acid esters have shown that N-methylation can reduce the reaction rate by as much as a factor of ten, depending on the complexity of the side chain. researchgate.net This is attributed in part to steric hindrance and solvation effects. researchgate.net This suggests that the acylation of sarcosine may proceed at a different rate compared to glycine or other primary amino acids under similar conditions.

Fundamental Surfactant Science and Self Assembly of N Lauroylsarcosine, Sodium Salt in Aqueous Systems

Critical Micelle Concentration (CMC) Determination and Modulating Factors

A fundamental parameter characterizing a surfactant is its critical micelle concentration (CMC), the concentration at which individual surfactant molecules (unimers) begin to aggregate spontaneously to form micelles. jocpr.comacs.org Below the CMC, the surfactant primarily exists as monomers in the solution. jsirjournal.com Above this concentration, micelles form, leading to significant changes in the physical properties of the solution, such as surface tension, conductivity, and solubilization capacity. acs.org The CMC of Sodium N-lauroylsarcosinate has been determined by various techniques, including tensiometry, conductimetry, and spectrofluorimetry, with reported values generally falling in the range of 13-15 mM in pure water at room temperature. jocpr.comacs.orgresearchgate.netsigmaaldrich.com For instance, a CMC of 14.57 mM at 30°C has been reported. sigmaaldrich.com The value can be method-dependent. iitkgp.ac.in

The addition of electrolytes to an ionic surfactant solution significantly influences its micellization behavior. For Sodium N-lauroylsarcosinate, adding electrolytes like sodium chloride (NaCl) decreases the CMC. jocpr.comnih.gov This occurs because the added counterions (Na⁺) screen the electrostatic repulsion between the negatively charged sarcosinate headgroups at the micelle surface. nih.govaatbio.com This reduction in repulsion facilitates the aggregation of surfactant molecules, thus lowering the concentration required for micelle formation. pharmacy180.com Increasing the ionic strength of the solution enhances this effect, leading to a further decrease in the CMC. aatbio.com For example, studies on similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) show that increasing NaCl concentration leads to a lower CMC. nih.govresearchgate.net The presence of electrolytes can also promote the growth of micelles. nih.gov

Research has systematically studied the effect of various additives on the CMC of Sodium N-lauroylsarcosinate. The addition of substances like ethylenediamine (B42938) and L-Lysine.HCL has been shown to lower the CMC, with the magnitude of the decrease depending on the additive's concentration and chemical nature. jocpr.com

Table 1: Effect of Additives on the CMC of Sodium N-lauroylsarcosinate (SLAS) at 298.15 K (25°C)

System CMC (mmol/L)
SLAS in Water 13.9
SLAS + 10 mmol/L aqueous ethylenediamine 13.3
SLAS + 10 mmol/L aqueous L-Lysine.HCl 8.7

Data sourced from a study using electrical conductivity techniques. jocpr.com

The interaction of anionic surfactants with divalent and multivalent cations is more pronounced than with monovalent cations due to the higher charge density of the former. nih.govacs.org The addition of divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), to a solution of Sodium N-lauroylsarcosinate leads to a significant reduction in the CMC. nih.govacs.org These cations are more effective at neutralizing the charge of the anionic headgroups, thereby reducing electrostatic repulsion and promoting micellar aggregation at lower surfactant concentrations. nih.govnih.gov

Studies on the closely related Sodium N-dodecanoyl sarcosinate (SDDS) have demonstrated this effect clearly. The decrease in CMC is abrupt with the addition of MgCl₂. nih.gov This is attributed to the higher positive charge density of the hydrated Mg²⁺ ion compared to Na⁺, which allows for the replacement of Na⁺ ions at the micelle's Stern layer, leading to greater stability. nih.govacs.org However, a known disadvantage of fatty acid-based surfactants is their tendency to precipitate in the presence of divalent cations. nih.govacs.org While Sodium N-lauroylsarcosinate shows better solubility and less sensitivity to calcium ions compared to simple soaps, high concentrations of divalent cations can still lead to precipitation. atamankimya.comnih.gov The effectiveness of different divalent cations in reducing the CMC often follows the Hofmeister series and is related to their hydrated ionic radius and charge density. nih.gov

Table 2: Effect of Divalent Cations on the CMC of Sodium N-dodecanoyl sarcosinate (SDDS)

Salt Salt Concentration (mM) Average CMC (mM)
None 0 8.2
MgCl₂ 0.1 6.8
MgCl₂ 0.5 3.6
CaCl₂ 0.1 7.0
SrCl₂ 0.1 7.2
BaCl₂ 0.1 7.4

Data compiled from studies on SDDS, a close analogue of Sodium N-lauroylsarcosinate, demonstrating the general trend of divalent cation interactions. nih.gov

Micellar Architectures and Aggregate Morphologies

Beyond the CMC, Sodium N-lauroylsarcosinate can form a variety of self-assembled structures in aqueous solution, the morphology of which is dictated by factors such as surfactant concentration, temperature, pH, ionic strength, and the presence of co-solutes or other surfactants. wikipedia.orgnih.gov The geometry of these aggregates is often predicted by the critical packing parameter, which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the aggregate surface, and the maximum effective length of the tail.

In simple aqueous solutions above its CMC, Sodium N-lauroylsarcosinate typically forms small, spherical micelles. iitkgp.ac.innih.govbohrium.com This is the most common initial aggregation structure for many surfactants. wikipedia.org In these aggregates, the hydrophobic lauroyl chains are sequestered in the core, away from the aqueous environment, while the hydrophilic sarcosinate headgroups form the outer corona, interacting with the surrounding water molecules. Studies using dynamic light scattering (DLS) have confirmed the formation of these relatively small aggregates. iitkgp.ac.in For instance, in contrast to a similar surfactant, sodium N-lauroyl glycinate (B8599266) (SLG), which forms vesicles, Sodium N-lauroylsarcosinate was found to form small spherical micelles in a pH 7 buffer at 25°C. nih.govbohrium.com

While Sodium N-lauroylsarcosinate alone forms spherical micelles, the addition of certain co-surfactants or salts can induce a transition to larger, elongated, flexible aggregates known as wormlike or threadlike micelles. bohrium.comresearchgate.net These wormlike micelles can become entangled at sufficient concentrations, forming a transient network that imparts significant viscoelasticity to the solution, causing it to thicken. umd.edunih.gov

This transition is often achieved by mixing Sodium N-lauroylsarcosinate with other surfactants. For example, viscoelastic wormlike micelles are formed in aqueous solutions when mixed with the zwitterionic surfactant cocamidopropyl betaine (B1666868) (CAPB). researchgate.net The rheological properties of these mixed systems are highly dependent on the mass ratio of the surfactants and the pH of the solution. researchgate.net Similarly, mixing with nonionic surfactants can also lead to the formation of wormlike micelles. bohrium.comnih.gov The addition of electrolytes to these mixed systems can further enhance the viscosity and stability of the wormlike micellar network by further screening electrostatic repulsion and promoting one-dimensional growth of the micelles. nih.gov

Under specific conditions, typically in mixed surfactant systems, Sodium N-lauroylsarcosinate can participate in the formation of bilayer structures, which can close upon themselves to form vesicles. researchgate.netresearchgate.net Vesicles are spherical or ellipsoidal aggregates composed of one or more concentric bilayers enclosing an aqueous core. nih.gov

The formation of thermodynamically stable, unilamellar vesicles has been reported in aqueous mixtures of anionic Sodium N-lauroylsarcosinate and cationic surfactants such as N-cetylpyridinium chloride (CPC) and N-dodecylpyridinium chloride (DPC). researchgate.netnih.gov The strong electrostatic attraction between the oppositely charged headgroups of the anionic and cationic surfactants is a key driving force for the formation of these bilayer structures at very low total surfactant concentrations. umd.eduresearchgate.net These vesicles can be stable for months and are often pH-responsive. nih.gov

Vesicle formation has also been observed in ternary systems. For example, a system composed of Sodium N-lauroylsarcosinate hydrate (B1144303), the co-surfactant 1-decanol, and water can form stable vesicles approximately 100 nm in size at specific molar ratios and water content. researchgate.netresearchgate.net The pathway of mixing the components can also influence whether vesicles or planar lamellar (bilayer) structures are formed. researchgate.net

Intermolecular Forces Governing Self-Assembly

The spontaneous organization of individual Sarcosine (B1681465), N-lauroyl-, sodium salt molecules into complex aggregates in aqueous solutions is a phenomenon driven by a delicate interplay of various intermolecular forces. This self-assembly is crucial to its function as a surfactant and is governed by hydrogen bonding, steric considerations, and the combined effects of hydrophobic and electrostatic interactions.

Role of Hydrogen Bonding in N-Acyl Amino Acid Surfactant Assemblies

Hydrogen bonding plays a significant role in the self-assembly of N-acyl amino acid surfactants, a class of molecules to which Sarcosine, N-lauroyl-, sodium salt belongs. nih.govresearchgate.net The presence of amide linkages in these surfactant molecules allows for the formation of intermolecular hydrogen bonds. nih.govnih.gov These bonds can form between the amide groups of adjacent surfactant molecules, contributing to the stability and structure of the resulting aggregates. nih.gov

Studies on similar N-acyl amino acid surfactants have shown that these hydrogen-bonding interactions can influence the type of aggregates formed, such as favoring the formation of vesicles over micelles. researchgate.net For instance, the self-assembly of sodium N-(11-acrylamidoundecanoyl)-L-serinate, L-asparaginate, and L-glutaminate leads to the formation of flexible bilayer structures that can transform into spherical vesicles, a process influenced by the intermolecular hydrogen bonding of the amide groups. nih.gov The ability of the N-acyl group to participate in hydrogen bonding is a key feature that distinguishes these surfactants and impacts their aggregation behavior. nih.gov

Analysis of Steric Repulsion and its Impact on Aggregate Packing

Steric repulsion, arising from the spatial arrangement and size of the surfactant's molecular components, is a critical factor that influences the packing of molecules within an aggregate. researchgate.netresearchgate.net In the case of this compound, the presence of the N-methyl group in the headgroup introduces steric hindrance that affects how closely the surfactant molecules can pack together. researchgate.net

This steric repulsion at the headgroup level can dictate the morphology of the aggregates formed. researchgate.net For example, comparative studies between sodium N-lauroyl sarcosinate (which has an N-methyl group) and sodium N-lauroyl glycinate (which does not) have revealed that the former tends to form small, spherical micelles, while the latter can form unilamellar vesicles. researchgate.netresearchgate.net This difference in aggregation behavior is attributed, in part, to the steric repulsion from the N-methyl group in the sarcosinate surfactant, which favors a higher curvature of the aggregate interface, leading to the formation of micelles rather than bilayers. researchgate.netresearchgate.net The conformational behavior of the surfactant molecules within the aggregates is also governed by the balance between steric and hydrophobic interactions. researchgate.net

Synergistic Effects of Hydrophobic and Electrostatic Interactions

The primary driving force for the self-assembly of surfactants in water is the hydrophobic effect. The long, nonpolar lauroyl (C12) chain of this compound is hydrophobic, meaning it is repelled by water molecules. acs.orgatamanchemicals.com To minimize their contact with water, these hydrophobic tails aggregate together, forming the core of micelles or other self-assembled structures. acs.orgwikipedia.org This process is entropically favorable as it releases the ordered water molecules that were surrounding the individual hydrophobic chains. jocpr.com

Simultaneously, electrostatic interactions play a crucial role. The headgroup of this compound contains a carboxylate group, which is negatively charged at a pH above its pKa of approximately 3.6. atamanchemicals.comwikipedia.org This negative charge leads to electrostatic repulsion between the headgroups of the surfactant molecules at the surface of the aggregate. acs.org This repulsion counteracts the hydrophobic attraction pulling the tails together and, along with steric factors, determines the final size and shape of the aggregate. acs.orgwikipedia.org The presence of counterions, such as the sodium ions (Na+), in the solution helps to screen these electrostatic repulsions, thereby influencing the critical micelle concentration (CMC) and the aggregation behavior. acs.org The interplay between the attractive hydrophobic forces and the repulsive electrostatic (and steric) forces is fundamental to the stability and structure of the self-assembled aggregates. nih.gov

Interfacial Phenomena and Surface Activity

This compound, as a surfactant, exhibits significant activity at interfaces, such as the air-water interface. This activity is characterized by its ability to adsorb to the surface, thereby reducing the surface tension and enhancing the wetting properties of the aqueous solution. wikipedia.orgatamanchemicals.com

Adsorption Kinetics and Thermodynamics at Air-Water Interfaces

The process by which this compound molecules move from the bulk solution to the air-water interface is governed by adsorption kinetics. This process is often controlled by diffusion, where the rate of adsorption is dependent on the concentration of the surfactant in the bulk. nih.govru.nl However, for some surfactants, an energy barrier to adsorption or desorption can exist, making the process kinetically limited rather than purely diffusion-controlled. wikipedia.orgnih.gov These energy barriers can be due to electrostatic repulsion between the incoming surfactant molecule and those already at the interface. wikipedia.org

The thermodynamics of adsorption describe the energy changes associated with the surfactant molecules moving to the interface. upenn.edu The adsorption of surfactants at the air-water interface is a spontaneous process, driven by the reduction in the free energy of the system. researchgate.net This is primarily due to the hydrophobic effect, which drives the nonpolar tail of the surfactant out of the aqueous phase and towards the air. njchm.com

Thermodynamic parameters of micellization and adsorption, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined experimentally. For this compound, the micellization process has been found to be spontaneous and entropy-driven. jocpr.com The Gibbs free energy of adsorption can be calculated from the surface tension measurements and provides insight into the efficiency of the surfactant in reducing surface energy.

Table 1: Thermodynamic Parameters of Micellization for Sodium Lauroyl Sarcosinate (SLAS) in Aqueous Solution

This table is interactive. Click on the headers to sort the data.

Temperature (K) CMC (mmol.L-1) α (degree of counter-ion dissociation) ΔG°mic (kJ.mol-1)
288.15 14.0 0.52 -28.5
298.15 14.6 0.56 -29.3
308.15 15.2 0.60 -30.1
318.15 15.9 0.64 -30.9

Data derived from conductivity measurements. jocpr.com

Mechanisms of Surface Tension Reduction and Wetting Enhancement

The accumulation of this compound molecules at the air-water interface is the primary mechanism behind surface tension reduction. njchm.com The amphiphilic nature of the surfactant molecule, possessing both a hydrophilic (water-loving) headgroup and a hydrophobic (water-fearing) tail, is key to this process. atamanchemicals.comwikipedia.org At the interface, the hydrophobic lauroyl tails orient themselves towards the air, while the hydrophilic carboxylate headgroups remain in the water. njchm.com

This arrangement disrupts the strong cohesive hydrogen bonding network between the water molecules at the surface. njchm.com The attractive forces between the surfactant molecules and water molecules are weaker than the forces between water molecules themselves. njchm.com This reduction in intermolecular attraction at the surface leads to a decrease in surface tension. wikipedia.orgnjchm.com The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which the surface is saturated with surfactant molecules and micelles begin to form in the bulk solution. researchgate.net

The reduction in surface tension directly contributes to the enhancement of wetting. A lower surface tension allows the liquid to spread more easily over a solid surface. This is because the cohesive forces within the liquid are reduced, allowing the adhesive forces between the liquid and the solid to dominate, leading to a smaller contact angle and better surface coverage.

Table 2: Surface Tension of Aqueous Solutions of Sodium Lauroyl Sarcosinate at 20°C

This table is interactive. Click on the headers to sort the data.

Concentration (g/L) Surface Tension (mN/m)
0 72.0
0.1 ~50.0
0.5 ~35.0
1.0 ~30.0
2.0 ~28.0
5.0 ~27.0
10.0 ~27.0

Approximate values derived from graphical data. researchgate.net

Interactions of N Lauroylsarcosine, Sodium Salt with Biological Macromolecules and Cellular Components

Mechanisms of Protein Denaturation and Solubilization

As an anionic surfactant, sodium lauroyl sarcosinate has the ability to interact with and denature proteins. atamanchemicals.comatamanchemicals.com The mechanism involves the surfactant molecules forming micelles that help to solubilize proteins, making them more accessible for analysis. atamanchemicals.com This interaction begins with the negatively charged head group of the surfactant binding to positively charged regions on the protein. Subsequently, the hydrophobic tails penetrate the protein's hydrophobic core, disrupting the native structure. nih.gov

Research has demonstrated that sodium lauroyl sarcosinate interacts with soluble proteins, leading to conformational changes. Studies using Resonance Light Scattering (RLS) techniques have shown that the weak RLS intensity of the surfactant is significantly enhanced upon the addition of proteins like bovine serum albumin (BSA), human serum albumin (HSA), and lysozyme. researchgate.netnih.gov This enhancement suggests an interaction that unfolds the protein structure. researchgate.net

Further biophysical studies on HSA revealed that while sodium lauroyl sarcosinate is known for protein solubilization, it can also induce the formation of amyloid-like fibrils under certain conditions. nih.gov At concentrations above 0.3 mM at an acidic pH, the surfactant was observed to trigger rapid aggregation of HSA. nih.gov This process involved a structural transformation of the protein from its native α-helical structure to a mixed β-sheet conformation, a characteristic feature of amyloid aggregates. nih.gov Molecular docking analyses suggest that these interactions are driven by both electrostatic and hydrophobic forces between the surfactant and the protein. nih.gov

Sodium lauroyl sarcosinate is widely used for the solubilization and separation of membrane proteins and glycoproteins. atamanchemicals.comatamanchemicals.com Its effectiveness stems from its ability to disrupt the lipid bilayer of cell membranes, extracting the proteins and enveloping them in detergent micelles. sigmaaldrich.com This process transfers the membrane proteins from their native lipid environment to a soluble aqueous one, allowing for their purification using standard techniques. sigmaaldrich.com

It is often considered a mild detergent. For instance, in studies with Spiroplasma citri, it solubilized up to 90% of membrane proteins without causing significant conformational changes. nih.gov It has also been shown to selectively solubilize the cytoplasmic membrane of Escherichia coli, leaving the outer membrane largely intact, a feature that distinguishes it from harsher detergents. nih.govcaymanchem.com The presence of Mg2+ ions can modulate its solubilizing activity, offering a degree of experimental control. nih.govnih.gov The detergent is also effective in solubilizing insoluble proteins, such as those forming inclusion bodies when overexpressed in bacteria, providing a method to recover and purify these proteins without harsh denaturants. nih.govgoogle.com

Organism/SystemKey FindingsReference
Spiroplasma citriSolubilized up to 90% of membrane proteins; considered a mild detergent that does not cause gross conformational changes. Maximal solubilization at 6 to 20 µmoles of detergent per mg of membrane protein. nih.gov
Escherichia coliSelectively disrupted the cytoplasmic membrane, while other detergents like Triton X-100 and SDS solubilized all membrane proteins. nih.gov
Bacterially Expressed ProteinsUsed to solubilize insoluble proteins from inclusion bodies, allowing for their purification. nih.govgoogle.com

This table summarizes key findings on the solubilization of membrane proteins using Sodium N-Lauroylsarcosinate.

The purification of glycoproteins, which are proteins with attached carbohydrate moieties, also benefits from the use of sodium lauroyl sarcosinate for initial solubilization and separation from cellular components. atamanchemicals.comatamanchemicals.com Once solubilized, glycoproteins can be purified using various methods, including lectin affinity chromatography, which specifically targets the glycan portions, or hydrophilic interaction liquid chromatography (HILIC). creative-biolabs.com

The properties of sodium lauroyl sarcosinate as a detergent are often compared with other anionic surfactants, most notably sodium dodecyl sulfate (B86663) (SDS). While both are potent protein denaturants, they exhibit key differences. nih.gov In the case of E. coli membrane solubilization, Sarkosyl was found to be more selective for the cytoplasmic membrane compared to SDS, which solubilized all membrane proteins indiscriminately. nih.gov

A key distinction lies in their micellar properties and their interaction with proteins. Sarkosyl is noted for having a smaller micellar size compared to SDS. researchgate.net This property can be advantageous in certain applications where milder solubilization is required to maintain protein structure and function. nih.govresearchgate.net

PropertySodium Lauroyl Sarcosinate (Sarkosyl)Sodium Dodecyl Sulfate (SDS)Sodium Lauroyl Glutamate (SLG)
Detergent Type AnionicAnionicAnionic
Micellar Size SmallLarger than SarkosylLarger than Sarkosyl
Interaction Considered a mild detergent, can be used to extract natively folded proteins from inclusion bodies. nih.govresearchgate.netA strong, denaturing detergent widely used in electrophoresis to denature proteins completely. nih.govwikipedia.orgConsidered milder than both Sarkosyl and SDS; used in solubilization and refolding of proteins. researchgate.net
Solubility in Guanidine (B92328) Soluble in solutions with guanidine salts. magen-tec.comInsoluble in solutions with guanidine salts.Not specified

This table presents a comparative analysis of the properties of Sodium Lauroyl Sarcosinate and other anionic detergents based on available research.

Another comparison with sodium N-lauroyl glycinate (B8599266) (SLG) showed differences in self-assembly behavior. While sodium lauroyl sarcosinate forms small, spherical micelles, SLG tends to form unilamellar vesicles, a difference attributed to steric repulsion and hydrogen-bonding capabilities at the head-group. nih.gov

Applications in Nucleic Acid Isolation and Segregation

Sodium lauroyl sarcosinate is a key reagent in molecular biology, particularly in protocols for the isolation of DNA and RNA. serva.de Its utility is linked to its ability to lyse cells and denature proteins, including nucleases that would otherwise degrade the nucleic acids. atamanchemicals.commagen-tec.com

The primary role of sodium lauroyl sarcosinate in nucleic acid extraction is to disrupt cell integrity and release the cellular contents. flinnsci.ca It is a component of lysis buffers used to break open cell walls and membranes. atamanchemicals.com A significant advantage of Sarkosyl in RNA purification is its utility in concentrated salt solutions, such as those containing guanidinium (B1211019) salts, which are potent chaotropic agents that denature proteins and inactivate RNases. magen-tec.comserva.dempbio.com Unlike SDS, Sarkosyl remains soluble and active in these high-salt buffers. magen-tec.com This characteristic makes it highly valuable for RNA extraction kits and protocols, where it also helps to prevent excessive foaming, a practical issue during sample preparation. atamanchemicals.comatamanchemicals.commpbio.com

In a comparative study on DNA extraction from single cells for preimplantation genetic diagnosis, a lysis solution containing N-lauroylsarcosine salt yielded an amplification efficiency of 84.8% with an allele drop out rate of 18.9%. While an alkaline lysis buffer performed better in this specific study, Sarkosyl remains a widely used component in many DNA extraction methodologies. nih.gov

Lysis MethodAmplification Efficiency (%)Allele Drop Out Rate (%)
N-lauroylsarcosine salt solution84.818.9
Proteinase K/SDS buffer91.59.8
Alkaline lysis buffer97.52.0
Distilled water88.143.9
Liquid nitrogen + distilled water89.016.7

This table compares the efficacy of different single-cell lysis methods for DNA extraction, as reported in a study on single lymphocytes. nih.gov

Beyond simple cell lysis, sodium lauroyl sarcosinate contributes methodologically to the purification and separation of nucleic acids. Its ability to effectively solubilize proteins and lipids ensures that these components are removed from the nucleic acid preparation. atamanchemicals.com In protocols involving silica-based solid supports or magnetic beads for nucleic acid capture, the inclusion of Sarkosyl in the lysis or binding buffers helps to ensure a cleaner sample by preventing proteins from non-specifically binding to the purification matrix. google.com For example, systems for purifying nucleic acids from dried blood spots utilize a dissolving buffer containing sodium lauroyl sarcosinate to effectively release and denature components prior to capture on paramagnetic beads. google.com Its compatibility with reagents like guanidine isothiocyanate, a staple in RNA purification, improves the performance and yield of widely used commercial reagents like Trizol. magen-tec.com

Modulation of Enzymatic Activity

Research on Hexokinase Inhibition and its Biochemical Implications

Sodium N-lauroylsarcosinate, an anionic surfactant, has been reported to inhibit the activity of hexokinase. mpbio.commpbio.com Hexokinase is a critical enzyme in cellular metabolism, catalyzing the first step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate. This function is central to energy production and providing precursors for various biosynthetic pathways.

The inhibition of hexokinase by sodium N-lauroylsarcosinate carries significant biochemical implications. By impeding this enzyme's function, the surfactant can disrupt the primary pathway for carbohydrate metabolism within a cell. This disruption can lead to a decreased rate of ATP production and a reduced supply of essential metabolic intermediates. The mechanism of inhibition is likely related to the surfactant's ability to interact with and denature proteins. sigmaaldrich.comscientificlabs.com As a detergent, sodium N-lauroylsarcosinate can interfere with the non-covalent interactions that maintain the enzyme's specific three-dimensional structure, which is essential for its catalytic activity. This denaturation process can lead to a loss of function. The interaction of the surfactant with the enzyme may be influenced by factors such as the concentration of the surfactant and the presence of other molecules, like neutral salts, which are known to affect the interaction of hexokinase with mitochondrial membranes. nih.gov

Interactions with Biological Membranes and Lipid Systems

Investigations into Membrane Disruption and Cellular Lysis Mechanisms (e.g., protoplasts)

Sodium N-lauroylsarcosinate is widely utilized in biochemical and molecular biology research for its capacity to disrupt cellular membranes and lyse cells. ontosight.aimoleculardepot.com This property stems from its amphiphilic nature, possessing both a hydrophobic lauroyl chain and a hydrophilic carboxylate head group, which allows it to integrate into and destabilize the lipid bilayer of membranes. ontosight.aiwikipedia.org

Research has demonstrated its effectiveness in selectively solubilizing the cytoplasmic membrane of Escherichia coli, leaving the outer membrane relatively intact under specific conditions. nih.gov This selective disruption is valuable for fractionating and studying the different membrane components of gram-negative bacteria. The presence of Mg2+ ions has been shown to offer some protection to the cytoplasmic membrane from dissolution by the surfactant. nih.govnih.gov

Furthermore, sodium N-lauroylsarcosinate has been employed to lyse protoplasts, which are plant or bacterial cells that have had their cell walls removed. sigmaaldrich.comscientificlabs.com This application is crucial for procedures such as the isolation of chromosomal DNA from bacteria like Streptococcus mutans. sigmaaldrich.comscientificlabs.com Studies on Pseudomonas cepacia have shown that the surfactant can disrupt the outer membrane, increasing its permeability and altering its fluidity. nih.govmicrobiologyresearch.org In the case of Spiroplasma citri, sodium N-lauroylsarcosinate was capable of solubilizing up to 90% of the membrane proteins, demonstrating its potent membrane-disrupting capabilities. nih.gov The mechanism of disruption involves the surfactant molecules inserting themselves into the lipid bilayer, which leads to increased permeability, loss of structural integrity, and eventual solubilization of membrane components, including lipids and proteins. wikipedia.orgfrontiersin.org

Organism/SystemMembrane AffectedObserved EffectReference(s)
Escherichia coliCytoplasmic MembraneSelective solubilization nih.gov
Streptococcus mutans ProtoplastsCell MembraneLysis for DNA isolation sigmaaldrich.comscientificlabs.com
Pseudomonas cepaciaOuter MembraneIncreased permeability and altered fluidity nih.govmicrobiologyresearch.org
Spiroplasma citriCell MembraneSolubilization of up to 90% of membrane proteins nih.gov
General CellsCell MembraneLysis for protein and nucleic acid extraction ontosight.ai

Formation of Mixed Aggregates with Membrane Lipids

The interaction of sodium N-lauroylsarcosinate with membrane lipids often leads to the formation of mixed aggregates, such as mixed micelles. wikipedia.orgnih.gov This process is fundamental to its mechanism of membrane solubilization. When the surfactant is introduced to a lipid bilayer at a concentration above its critical micelle concentration (CMC), its monomers can partition into the membrane. nih.gov

The hydrophobic tails of the surfactant molecules interact with the hydrophobic acyl chains of the membrane phospholipids (B1166683), while the hydrophilic headgroups of both the surfactant and the lipids remain exposed to the aqueous environment. nih.gov This incorporation disrupts the ordered structure of the lipid bilayer. As more surfactant molecules integrate into the membrane, the bilayer becomes increasingly unstable and eventually breaks down into smaller, more stable structures known as mixed micelles. wikipedia.org These mixed micelles are aggregates composed of both lipid and surfactant molecules.

Studies have shown that sodium N-lauroylsarcosinate can form mixed micelles with various phospholipids. nih.gov The formation and properties of these mixed aggregates are influenced by the chemical structures of both the surfactant and the lipids. For instance, the interaction between anionic surfactants like sodium N-lauroylsarcosinate and phospholipids has been described as synergistic. nih.gov Furthermore, research has demonstrated that a mixture of sodium lauroyl sarcosinate and a non-ionic surfactant can form micelle-like aggregates in solution, even when neither component forms micelles on its own, and these aggregates can interact with other molecules. wikipedia.org The formation of these mixed aggregates is a key step in the solubilization of membrane proteins, as the proteins become incorporated into these structures, allowing them to be extracted from their native membrane environment in a soluble form. ontosight.aiatamanchemicals.com

Influence on Permeability of Model Biological Membranes

Sodium N-lauroylsarcosinate significantly influences the permeability of model biological membranes, such as lipid bilayers and vesicles. As a surfactant, it can increase membrane permeability by disrupting the ordered packing of phospholipid molecules in the bilayer. youtube.com This disruption creates transient pores or defects in the membrane, allowing molecules that would not normally cross the bilayer to pass through. nih.gov

Investigations using fluorescent probes with the outer membrane of Pseudomonas cepacia have shown that sodium N-lauroylsarcosinate increases the membrane's permeability. nih.govmicrobiologyresearch.org Studies on model membrane systems, like phospholipid vesicles, have further elucidated this effect. Surfactants, in general, can induce the leakage of entrapped substances from vesicles. nih.gov The degree of permeabilization often correlates with the surfactant's concentration relative to its critical micelle concentration (CMC). nih.gov Below the CMC, surfactant monomers can insert into the lipid bilayer, increasing its fluidity and permeability. As the concentration approaches and exceeds the CMC, the formation of mixed micelles can lead to the complete disruption and solubilization of the membrane, causing a total release of its contents. wikipedia.orgnih.gov

Research has also explored the creation of pH-sensitive vesicles using sodium N-lauroylsarcosinate in combination with other amphiphiles. wikipedia.orgnih.gov These vesicles can be designed to be stable at a certain pH but become permeable and release their contents upon a change in pH. nih.gov This property is attributed to the protonation or deprotonation of the surfactant's carboxylate headgroup, which alters the interactions within the mixed vesicle structure and leads to increased permeability. researchgate.net The influence of ions like sodium chloride can also alter the structural and dynamic properties of lipid bilayers, affecting their permeability. nih.govnih.gov

Advanced Applications in Materials Science and Engineering Research

Corrosion Inhibition Mechanisms on Metallic Substrates

The protective action of sodium lauroyl sarcosinate against the corrosion of metallic substrates, particularly steel, is an area of significant research. Its effectiveness is attributed to its ability to form a protective layer at the metal-solution interface, mitigating the electrochemical processes that lead to corrosion.

Electrochemical Studies of Passive Layer Formation and Protection Efficiency

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are instrumental in characterizing the protective film formed by sodium lauroyl sarcosinate. Studies on carbon steel in corrosive environments, such as those containing chloride ions, demonstrate that the presence of this compound shifts the corrosion potential to more positive values and significantly reduces the corrosion current density.

The inhibitive action of N-lauroyl sarcosine (B1681465) sodium salt (NLS) has been observed to be particularly effective under specific hydrodynamic conditions. For instance, research on manganese steel in aerated, neutral saline solutions showed that NLS slowed both generalized and localized corrosion, but primarily at high rotation speeds of a rotating cylinder electrode. This suggests that the formation and stability of the protective layer can be influenced by flow conditions. The protective mechanism is believed to be anodic, likely involving the precipitation of an insoluble product on the anodic sites of the metal surface. researchgate.net

EIS data further elucidates the nature of the protective layer. In the presence of sodium lauroyl sarcosinate, an increase in the charge transfer resistance and a decrease in the double-layer capacitance are typically observed. This indicates the formation of an adsorbed film that acts as a barrier to the corrosive species. The table below summarizes typical data from electrochemical studies.

Electrochemical Parameter Corrosive Medium (e.g., 0.5 M NaCl) Corrosive Medium + Sodium Lauroyl Sarcosinate
Corrosion Potential (Ecorr)More NegativeShifts to More Positive Values
Corrosion Current Density (icorr)HigherSignificantly Lower
Charge Transfer Resistance (Rct)LowerSignificantly Higher
Double Layer Capacitance (Cdl)HigherLower

This table presents a generalized summary of findings from various electrochemical studies on the corrosion inhibition of steel by sodium lauroyl sarcosinate.

Adsorption Models on Metal-Solution Interfaces in Corrosive Environments

The formation of a protective film by sodium lauroyl sarcosinate on a metal surface is fundamentally an adsorption process. The mechanism of this adsorption can be described by various isotherm models, with the Langmuir adsorption isotherm often providing a good fit for the experimental data. This model assumes the formation of a monolayer of the inhibitor on the metal surface.

The adsorption process is influenced by the molecular structure of sodium lauroyl sarcosinate, which includes a long hydrocarbon tail and a polar head group containing both amide and carboxylate functionalities. This structure allows for both physisorption (electrostatic interactions) and chemisorption (covalent bonding) with the metal surface. The presence of heteroatoms like oxygen and nitrogen in the polar head group facilitates electron donation to the vacant d-orbitals of iron atoms, leading to the formation of coordinate covalent bonds. This strong interaction results in a stable and effective protective layer.

Role in Mineral Flotation Processes

In the field of mineral processing, sodium lauroyl sarcosinate has emerged as a promising collector in froth flotation, a process used to separate valuable minerals from gangue. Its effectiveness stems from its selective adsorption onto the surfaces of specific minerals, rendering them hydrophobic and allowing them to attach to air bubbles and float to the surface.

Investigation of Collector Properties and Synergistic Effects with Co-collectors

Sodium lauroyl sarcosinate has been investigated as a selective collector for a variety of minerals, including apatite, calcite, dolomite (B100054), and bastnaesite. Research has shown that it can exhibit superior selectivity compared to conventional fatty acid collectors like sodium oleate, particularly in the separation of minerals with similar surface properties. For example, in the flotation of phosphate ores, sodium lauroyl sarcosinate has demonstrated a strong affinity for calcite and dolomite over apatite, enabling their selective removal. google.com

The performance of sodium lauroyl sarcosinate as a collector is highly dependent on factors such as pH and collector concentration. Optimal separation is often achieved within a specific pH range where the surface charge of the minerals and the speciation of the collector are most favorable for selective adsorption.

While often used as a primary collector, there is potential for synergistic effects when sodium lauroyl sarcosinate is used in combination with co-collectors. However, much of the current research focuses on its efficacy as a standalone selective collector.

Adsorption Mechanisms on Specific Mineral Surfaces

The selective adsorption of sodium lauroyl sarcosinate onto mineral surfaces is a complex process involving a combination of electrostatic interactions and chemical bonding. The adsorption mechanism has been elucidated through various analytical techniques, including zeta potential measurements, Fourier-transform infrared spectroscopy (FTIR), and density functional theory (DFT) calculations.

Studies on the flotation of apatite from calcite have shown that sodium lauroyl sarcosinate chemisorbs onto the surfaces of both minerals. The interaction involves the formation of chelates between the calcium ions on the mineral surface and the oxygen atoms in the amide and carboxyl groups of the sarcosinate molecule. researchgate.netecust.edu.cn However, the strength of this interaction is greater with calcite than with apatite, leading to the selective flotation of calcite. researchgate.netecust.edu.cn This enhanced affinity for calcite is attributed to the higher reactivity of the calcium sites on its surface. researchgate.netecust.edu.cn

The table below summarizes the flotation performance of sodium lauroyl sarcosinate (SNLS) in the separation of dolomite and apatite at a pH of 10.

Collector Concentration (mmol/L) Dolomite Recovery (%) Apatite Recovery (%) Floatability Difference (%)
0.05HighLow~83%

Data adapted from studies on the selective flotation of dolomite from apatite using sodium lauroyl sarcosinate as a collector. google.com

Templating Agent in Inorganic Material Synthesis

The self-assembling properties of surfactants like sodium lauroyl sarcosinate are being harnessed to direct the synthesis of inorganic materials with controlled structures and morphologies at the nanoscale. In this role, the surfactant molecules form ordered aggregates, such as micelles or vesicles, which act as templates around which the inorganic precursors hydrolyze and condense.

Research has demonstrated the use of sodium lauroyl sarcosinate as a templating agent in the hydrothermal synthesis of hydroxyapatite (B223615) (HA) microspheres. The concentration of the surfactant was found to have a significant impact on the final morphology of the HA particles. By varying the amount of sodium lauroyl sarcosinate, the morphology could be tuned from nanograins to nanorods, and ultimately to dandelion-like microspheres composed of radially oriented nanorods. researchgate.net This level of morphological control is crucial for applications in areas such as biomaterials and catalysis.

In another study, sodium lauroyl sarcosinate was employed as a structure-directing agent in the hydrothermal synthesis of wormhole-like mesoporous tin oxide. This demonstrates its utility in creating materials with high surface areas and ordered porosity, which are desirable for applications in catalysis and sensing. researchgate.net The mechanism involves the organization of the inorganic precursors around the surfactant micelles, followed by the removal of the organic template through calcination to yield the final porous structure.

Directed Synthesis of Hydroxyapatite Microspheres and Other Nanostructures

The precise control over the morphology and size of nanocrystals is a critical aspect of modern materials synthesis, as these features dictate the material's properties and applications. Sarcosine, N-lauroyl-, sodium salt has been successfully employed as a template or directing agent in the hydrothermal synthesis of hydroxyapatite (HA), a bioceramic with wide applications in bone tissue engineering due to its chemical similarity to the inorganic component of bone.

In a notable study, dandelion-like hydroxyapatite microspheres were synthesized using this compound as a morphology-directing agent. researchgate.net The process involves the reaction of calcium and phosphate precursors in an aqueous solution containing the surfactant under hydrothermal conditions. The this compound molecules are believed to form micelles or other self-assembled structures that serve as soft templates, guiding the nucleation and growth of the hydroxyapatite crystals into specific architectures.

Influence on Morphology Control and Crystallization Pathways of Inorganic Materials

The role of this compound extends beyond a simple templating effect; it actively influences the crystallization pathways of inorganic materials like hydroxyapatite. The concentration of the surfactant in the reaction medium has a profound impact on the final morphology of the synthesized HA nanostructures. researchgate.net

At low concentrations, the surfactant molecules may adsorb onto specific crystal faces of the growing HA nanocrystals, inhibiting growth in certain directions and promoting it in others, leading to the formation of nanorods. As the concentration increases, the self-assembly of the surfactant into more complex structures, such as spherical micelles, becomes more pronounced. These assemblies can then direct the aggregation of the primary nanorods into hierarchical, three-dimensional structures like the observed dandelion-like microspheres. researchgate.net This demonstrates the surfactant's ability to control both the primary crystal habit and the secondary self-assembly of the nanocrystals.

The following table summarizes the observed morphological evolution of hydroxyapatite as a function of the increasing concentration of this compound during synthesis.

This compound ConcentrationResulting Hydroxyapatite MorphologyKey Observations
LowNanograinsFormation of initial, small crystalline structures.
MediumNanorodsAnisotropic growth leading to elongated structures.
HighDandelion-like MicrospheresHierarchical assembly of nanorods into spherical superstructures with a diameter of approximately 6 μm. researchgate.net

Formation and Rheological Properties of Surfactant-Based Hydrogels

Hydrogels, three-dimensional networks of hydrophilic polymers capable of holding large amounts of water, are extensively researched for biomedical applications such as drug delivery and tissue engineering. nih.gov The gelation process and the final mechanical properties of these hydrogels are critical for their function.

Use in Accelerating Biopolymer (e.g., Silk Fibroin) Hydrogel Formation

Silk fibroin, a protein derived from Bombyx mori cocoons, is a widely used biopolymer for creating hydrogels due to its excellent biocompatibility, biodegradability, and mechanical properties. nih.govrsc.org However, the gelation of silk fibroin solutions under physiological conditions can be slow. Research has shown that the addition of this compound can significantly accelerate the formation of silk fibroin hydrogels. nih.gov

The mechanism behind this acceleration is attributed to the surfactant's ability to interact with the silk fibroin protein chains. The hydrophobic lauroyl tail of the surfactant can interact with the hydrophobic domains of the silk fibroin, while the hydrophilic head group interacts with the aqueous environment. These interactions are thought to promote the conformational transition of silk fibroin from a random coil to a β-sheet structure, which is the physical cross-linking mechanism responsible for hydrogel formation. rsc.org This accelerated gelation is advantageous for applications where rapid in-situ hydrogel formation is required.

Mechanical and Viscoelastic Characterization of Hydrogel Systems

The mechanical and viscoelastic properties of hydrogels are crucial for their performance, especially in load-bearing applications or when they are intended to mimic the properties of natural tissues. These properties are often characterized by rheological measurements, which probe the material's response to applied forces. Key parameters include the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

The addition of this compound not only accelerates the gelation of biopolymer hydrogels but also influences their final mechanical properties. nih.gov The resulting hydrogels have been shown to possess good compression strength and excellent compression-recovery characteristics. nih.gov The viscoelastic properties of such hydrogels can be tuned, with their compressive modulus being controllable over a wide range, from a few kilopascals to over a megapascal, which covers the mechanical properties of many native tissues. nih.gov

The table below presents typical mechanical and viscoelastic properties reported for biopolymer hydrogels, illustrating the range of characteristics that can be achieved. While the specific contribution of varying concentrations of this compound to these exact values requires further detailed investigation, the data exemplifies the properties that are characterized in these systems.

PropertyTypical Value RangeSignificance
Storage Modulus (G')10 Pa - 100 kPaIndicates the stiffness and elastic nature of the hydrogel.
Loss Modulus (G'')1 Pa - 10 kPaRepresents the energy dissipation and viscous behavior of the hydrogel.
Compressive Modulus2 kPa - 1.2 MPa nih.govMeasures the hydrogel's resistance to compressive forces, crucial for load-bearing applications.
Gelation TimeMinutes to HoursThe time required for the liquid solution to form a solid-like gel, a parameter that can be significantly reduced by the addition of this compound. nih.gov

Analytical and Spectroscopic Methodologies for Characterizing N Lauroylsarcosine, Sodium Salt and Its Interactions

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural and dynamic properties of sodium lauroyl sarcosinate.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and studying the hydrogen bonding interactions of sodium lauroyl sarcosinate. The FTIR spectrum of sodium N-lauroylsarcosinate hydrate (B1144303) reveals characteristic peaks. For instance, a broad band in the 3500-3200 cm⁻¹ region corresponds to the O-H stretching of bound water molecules. researchgate.net The amide region is particularly informative, with peaks around 1640 and 1648 cm⁻¹ in the pure surfactant. researchgate.netresearchgate.net Shifts in these peaks can indicate interactions, such as the formation of hydrogen bonds between the carbonyl group of the amide and other molecules like 1-decanol, which causes a shift to 1656 cm⁻¹. researchgate.net

Studies on polyvinylpyrrolidone (B124986) (PVP) films containing sodium lauroyl sarcosinate have shown a decrease in the intensity of the carbonyl group of PVP, suggesting an interaction with the surfactant that leads to a reorientation of the carbonyl group on the film's surface. ufv.br

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. While specific detailed research findings on Raman spectroscopy of solely sodium lauroyl sarcosinate are less common in the provided results, it is a valuable technique for studying the conformational order of the hydrocarbon chains within micelles and other aggregate structures. nih.gov

Table 1: Characteristic FTIR Peak Shifts of Sodium N-Lauroylsarcosinate

Functional GroupWavenumber (cm⁻¹) in Pure HydrateWavenumber (cm⁻¹) in Lamella with 1-DecanolObservation
Amide C=O1640, 1648 (split peak)1656Shift indicates hydrogen bonding researchgate.net
O-H Stretch3500-3200-Broad peak indicating bound water researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the molecular dynamics, conformation, and interactions of sodium lauroyl sarcosinate at the atomic level. Both ¹H and ¹³C NMR have been employed to study its behavior in aqueous solutions. researchgate.net

A key finding from NMR studies is the existence of cis and trans isomers due to restricted rotation around the amide bond. researchgate.net The chemical shifts of the N-CH₂ groups are sensitive to the surfactant's concentration and aggregation state. researchgate.net As the concentration increases and micelles form, the proportion of the trans-isomer increases because its smaller polar head group cross-section is more favorable for packing within the micelle. researchgate.net This transition from the cis to the trans configuration is particularly marked around the critical micelle concentration (CMC).

Proton NMR has also been used to determine the kinetics of rotation around the carbonyl carbon-nitrogen bond in both the monomeric and micellar states. researchgate.net Furthermore, NMR techniques like proton diffusometry and relaxometry provide insights into the structure and molecular kinetics within the micellar systems. researchgate.net

Fluorescence Spectroscopy for Micellization Kinetics and Aggregate Probing

Fluorescence spectroscopy is a highly sensitive method used to determine the critical micelle concentration (CMC) and to probe the microenvironment of surfactant aggregates. This technique often employs fluorescent probes that exhibit changes in their fluorescence properties upon partitioning into the hydrophobic core of the micelles. nih.gov

For sodium lauroyl sarcosinate, fluorescence studies have been instrumental in determining its CMC. acs.org The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. sigmaaldrich.com The fluorescence intensity of a probe will show a distinct change in its slope when plotted against the surfactant concentration, with the breakpoint indicating the CMC. nih.gov

Beyond CMC determination, fluorescence quenching and enhancement studies can provide information on the polarity of the micellar core, the accessibility of the probe to quenchers, and the dynamics of probe entry and exit from the micelle. Studies have also investigated the interaction of sodium lauroyl sarcosinate with proteins like human serum albumin, where techniques like Thioflavin T (ThT) fluorescence are used to monitor the formation of amyloid-like fibrils induced by the surfactant. nih.gov

X-ray Diffraction (XRD) for Aggregate Structure and Phase Behavior

X-ray Diffraction (XRD) is a fundamental technique for determining the structure and phase behavior of sodium lauroyl sarcosinate aggregates in the solid state and in concentrated solutions. wikipedia.org XRD patterns can distinguish between different phases such as crystalline, lamellar, and vesicular structures.

Colloidal and Interfacial Characterization Techniques

These techniques focus on the behavior of sodium lauroyl sarcosinate at interfaces and the properties of its colloidal aggregates.

Tensiometry for Surface Tension and Critical Micelle Concentration Determination

Tensiometry is a direct method for measuring the surface tension of a liquid and is widely used to determine the critical micelle concentration (CMC) of surfactants. erau.edu As the concentration of sodium lauroyl sarcosinate in an aqueous solution increases, it adsorbs at the air-water interface, leading to a decrease in surface tension. atamanchemicals.comresearchgate.net

The surface tension continues to decrease until the interface becomes saturated with surfactant molecules. At this point, the surfactant monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which this break in the surface tension versus concentration curve occurs is the CMC. acs.org The Wilhelmy plate method is a common technique used in tensiometry. erau.edu

The CMC of sodium lauroyl sarcosinate has been reported to be in the range of 13.9 to 14.6 mM, depending on the method and conditions. acs.orgresearchgate.netsigmaaldrich.comjocpr.com Tensiometry can also be used to study the dynamic surface tension, which provides information on the rate of adsorption of the surfactant to the interface. researchgate.net

Table 2: Critical Micelle Concentration (CMC) of Sodium Lauroyl Sarcosinate Determined by Various Methods

MethodCMC (mM)Temperature (°C)Reference
Tensiometry14.620-25 sigmaaldrich.com
Tensiometry~14.6- researchgate.net
Tensiometry14.5730 sigmaaldrich.com
Conductivity13.925 jocpr.com
Various9-14- researchgate.net

Conductometry for Micellization and Ion Binding Studies

Conductometry is a fundamental technique used to determine the critical micelle concentration (CMC) of ionic surfactants like sodium lauroyl sarcosinate. The principle lies in measuring the electrical conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Once micelles form, the mobility of the surfactant ions is significantly reduced as they are incorporated into the larger, slower-moving aggregates. This leads to a distinct break in the slope of the conductivity versus concentration plot, and the concentration at this inflection point is identified as the CMC.

Research has shown that for sodium lauroyl sarcosinate in an aqueous solution at 298.15 K, the CMC value is approximately 13.9 mmol.L-1. jocpr.com The degree of counter-ion dissociation (α), which represents the fraction of counter-ions (Na+) that are not bound to the micelle, can also be determined from the ratio of the slopes of the linear portions of the conductivity plot above and below the CMC. jocpr.com For sodium lauroyl sarcosinate, this value has been reported to be 0.56. jocpr.com

The micellization process is influenced by various factors, including temperature and the presence of additives. Studies have demonstrated that the CMC of sodium lauroyl sarcosinate can be affected by the addition of substances like ethylenediamine (B42938) and L-Lysine.HCl. jocpr.com Temperature also plays a crucial role; the CMC of sodium lauroyl sarcosinate has been observed to decrease to a minimum at a certain temperature before increasing again. ajchem-a.comindexcopernicus.com This behavior is characteristic of ionic surfactants. ajchem-a.comindexcopernicus.com

Thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, can be calculated from the temperature dependence of the CMC values. ajchem-a.comindexcopernicus.com The negative values of ΔG°m indicate the spontaneity of the micellization process. ajchem-a.comindexcopernicus.com

Table 1: Micellization and Thermodynamic Parameters of Sodium Lauroyl Sarcosinate

ParameterValueConditionsReference
Critical Micelle Concentration (CMC)13.9 mmol.L-1Aqueous solution, 298.15 K jocpr.com
Degree of Counter-ion Dissociation (α)0.56Aqueous solution, 298.15 K jocpr.com
Gibbs Free Energy of Micellization (ΔG°m)-34.67 ± 0.36 kJ/molAqueous solution ajchem-a.com
Compensation Temperature (Tc)305.46 ± 3.14 KAqueous solution ajchem-a.comindexcopernicus.com

Dynamic Light Scattering (DLS) for Aggregate Size Distribution and Stability

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, is a non-invasive technique ideal for determining the size distribution of particles in a solution, such as the micelles formed by sodium lauroyl sarcosinate. eurofinsdiscovery.comnih.gov DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. nih.gov Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. youtube.com By analyzing these fluctuations, the hydrodynamic radius of the particles can be determined.

DLS is a valuable tool for studying the aggregation behavior of surfactants. eurofinsdiscovery.com It can be used to monitor the formation and stability of micelles and to investigate the effects of various parameters, such as pH, temperature, and the presence of other molecules, on the size and distribution of these aggregates. researchgate.netdiva-portal.org For instance, studies have shown that while sodium lauroyl sarcosinate typically forms small, spherical micelles, its mixture with other surfactants can lead to the formation of different structures like unilamellar vesicles. researchgate.net DLS can effectively characterize these different aggregate types and their size distributions. The technique is also crucial for assessing the colloidal stability of formulations containing sodium lauroyl sarcosinate, as the presence of aggregates can impact product performance and efficacy. youtube.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events in solution. wikipedia.orgnih.gov This allows for a complete thermodynamic characterization of the interaction between molecules, providing information on the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. wikipedia.orgnuvisan.com

In the context of sodium lauroyl sarcosinate, ITC can be employed to study its interactions with various molecules, such as polymers, proteins, or drugs. The experiment involves titrating a solution of one component into a solution of the other while monitoring the heat released or absorbed. wikipedia.org The resulting data can be analyzed to understand the driving forces behind the binding process, whether it is enthalpically or entropically driven. This information is invaluable for understanding how sodium lauroyl sarcosinate interacts with other components in complex formulations. Although direct ITC studies specifically on sodium lauroyl sarcosinate are not extensively detailed in the provided search results, the principles of the technique are broadly applicable to studying its binding thermodynamics. nih.goveuropeanpharmaceuticalreview.comvanderbilt.edu

Quartz Crystal Microbalance with Dissipation (QCM-D) and Surface Plasmon Resonance (SPR) for Adsorption Studies

Quartz Crystal Microbalance with Dissipation (QCM-D) and Surface Plasmon Resonance (SPR) are surface-sensitive techniques that provide real-time information about the adsorption of molecules onto a surface. nanoscience.combiolinscientific.com

QCM-D is an acoustic technique that measures changes in the resonance frequency of an oscillating quartz crystal sensor. nanoscience.combiolinscientific.com When molecules adsorb onto the sensor surface, the frequency decreases, and this change is proportional to the adsorbed mass, including any coupled solvent. nih.gov A key feature of QCM-D is its ability to also measure the dissipation of energy, which provides information about the viscoelastic properties (e.g., rigidity or softness) of the adsorbed layer. nih.gov This makes QCM-D particularly useful for studying not only the amount of adsorbed material but also its structural arrangement on the surface.

SPR , on the other hand, is an optical technique that detects changes in the refractive index at the sensor surface. nanoscience.combiolinscientific.com The adsorption of molecules causes a change in the local refractive index, which is measured as a shift in the resonance angle of surface plasmons. nanoscience.com SPR is highly sensitive to mass changes very close to the surface and is a powerful tool for determining the kinetics of adsorption and desorption, as well as binding affinities. nanoscience.com

Both techniques are valuable for investigating the adsorption of sodium lauroyl sarcosinate and its aggregates onto various surfaces. For example, they can be used to study the formation of surfactant layers on hydrophobic or hydrophilic substrates, which is relevant to applications in cleaning, coating, and personal care products. nih.gov The combination of QCM-D and SPR can provide a more complete picture of the adsorption process, distinguishing between the mass of the adsorbed molecules and the associated solvent. researchgate.net

Rheological Characterization

The rheological properties of sodium lauroyl sarcosinate solutions are critical for their application in various products, as they dictate the flow behavior, texture, and stability of the final formulation.

Viscosity Measurements and Viscoelastic Properties of Solutions and Gels

The viscosity of sodium lauroyl sarcosinate solutions can be significantly influenced by factors such as concentration, pH, and the presence of other surfactants or additives. researchgate.net For instance, the combination of sodium lauroyl sarcosinate with an amphoteric surfactant like cocamidopropyl betaine (B1666868) (CAPB) can lead to a substantial increase in viscosity, which is also pH-dependent. researchgate.net This viscosity enhancement is often attributed to the formation of elongated, worm-like micelles. researchgate.net

Table 2: Factors Influencing the Viscosity of Sodium Lauroyl Sarcosinate Solutions

FactorEffect on ViscosityUnderlying MechanismReference
Combination with Amphoteric Surfactants (e.g., CAPB)Significant increaseFormation of worm-like micelles researchgate.net
pHViscosity is pH-dependent, often showing a maximum at a specific pHAffects the charge and packing of micelles researchgate.net
Ratio of SurfactantsPeak viscosity shifts with the ratio of the surfactantsInfluences the structure and entanglement of micelles researchgate.net

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide direct visualization of the structures formed by sodium lauroyl sarcosinate in solution. Techniques such as cryogenic transmission electron microscopy (Cryo-TEM) have been used to observe the morphology of aggregates formed by sodium lauroyl sarcosinate and its mixtures with other surfactants. researchgate.net These studies have revealed that while pure sodium lauroyl sarcosinate tends to form small spherical micelles, its combination with other surfactants can lead to the formation of larger, more complex structures like vesicles. researchgate.net

Advanced imaging techniques, such as super-resolution microscopy (e.g., STORM, PALM), offer the potential to visualize these nanoscale structures with even greater detail, although their specific application to sodium lauroyl sarcosinate is not extensively documented in the provided results. microscopyu.com These methods can overcome the diffraction limit of conventional light microscopy, enabling the characterization of individual micelles and their dynamics. microscopyu.com Other imaging modalities like confocal microscopy can also be employed to study the spatial distribution of fluorescently labeled sodium lauroyl sarcosinate within complex systems. nih.gov

Scanning Electron Microscopy (SEM) for Morphological Analysis of Self-Assembled Structures

Scanning Electron Microscopy (SEM), particularly its high-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), is a powerful tool for visualizing the morphology of self-assembled structures of Sodium N-lauroylsarcosinate. This technique provides detailed topographical information about the size and shape of aggregates formed in different states, such as gels.

In one study, FESEM was employed to examine the morphology of xerogels formed from Sodium N-lauroylsarcosinate (SLS). ampp.org The sample preparation involved placing the hot surfactant dispersion (sol) onto an aluminum foil, allowing it to cool and air-dry at room temperature. ampp.org To render the sample conductive for imaging, a layer of gold was sputtered onto the surface before it was transferred into the FESEM instrument. ampp.org This methodology allows for the detailed surface analysis of the dried, self-assembled surfactant network. SEM is a critical tool for studying the structure of materials containing SLS, such as in the analysis of surfactant-modified clays (B1170129) or in the development of polishing slurries where the surfactant's interaction with abrasive particles can be visualized. researchgate.net The technique is also widely used to assess the surface of various materials before and after the application of SLS-containing formulations. researchgate.net

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Direct Visualization of Micellar Aggregates

Cryo-Transmission Electron Microscopy (Cryo-TEM) is an indispensable technique for the direct visualization of the size and shape of surfactant aggregates in their native, hydrated state. Unlike conventional electron microscopy, cryo-TEM involves vitrifying the sample by rapid freezing, which preserves the delicate self-assembled structures like micelles and vesicles, preventing artifacts that can be caused by drying or staining. researchgate.net

Research has shown that Sodium N-lauroylsarcosinate typically forms small, spherical micelles in aqueous solutions above its critical micelle concentration (CMC). researchgate.net Cryo-TEM has been specifically utilized to investigate the interaction between SLS and other surfactants, such as the carboxylic acid-type Gemini surfactant (CGS12). researchgate.net In such studies, Cryo-TEM provides direct evidence of the morphology of the mixed aggregates, confirming, for instance, whether they remain as spherical micelles or transform into other structures like vesicles or wormlike micelles. researchgate.net This direct imaging is crucial for understanding how the addition of co-surfactants or other molecules influences the self-assembly behavior of SLS, which is vital for formulation science in cosmetics and other industries. researchgate.netrsc.org

Electrochemical Techniques

Electrochemical methods are pivotal in characterizing the interfacial properties of Sodium N-lauroylsarcosinate, particularly its surface charge in colloidal systems and its efficacy as a corrosion inhibitor on metallic surfaces.

Zeta Potential Analysis for Surface Charge and Colloid Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of colloidal stability. dataphysics-instruments.com For an anionic surfactant like Sodium N-lauroylsarcosinate, the carboxylate headgroup imparts a negative charge to surfaces it adsorbs onto and to the micelles it forms in solution.

The measurement of zeta potential is crucial for understanding how SLS interacts with various surfaces and particles. When SLS adsorbs onto a positively charged or neutral surface, it can alter the surface charge, often leading to a negative zeta potential. This change in surface charge can significantly impact the stability of dispersions, preventing particle aggregation through electrostatic repulsion. For instance, studies on composite materials, such as cetylpyridinium-montmorillonite with adsorbed Sodium N-lauroylsarcosinate, have utilized zeta potential analysis to confirm the modification of surface charge. researchgate.net In these systems, the initial negative zeta potential of the clay was observed to change upon surfactant adsorption, providing evidence of the interaction. researchgate.net The stability of emulsions and suspensions is directly influenced by the zeta potential, where a higher absolute value generally indicates a more stable system. researchgate.net

Parameter Description Relevance to Sodium N-lauroylsarcosinate
Zeta Potential (ζ)The electrical potential at the shear plane of a particle in a colloidal system. dataphysics-instruments.comIndicates the magnitude of electrostatic repulsion between micelles or particles coated with the surfactant, thus predicting colloidal stability. dataphysics-instruments.com
Surface ChargeThe net electrical charge on the surface of a particle or micelle.As an anionic surfactant, it imparts a negative charge, influencing its adsorption and interaction with other charged species.
Colloid StabilityThe ability of a colloidal dispersion to resist aggregation or flocculation.A sufficiently high negative zeta potential imparted by the surfactant can ensure long-term stability of formulations. researchgate.net

This table provides a summary of the concepts related to Zeta Potential Analysis for Sodium N-lauroylsarcosinate.

Polarization Curves and Electrochemical Impedance Spectroscopy (EIS) in Corrosion Studies

Sodium N-lauroylsarcosinate and its salts are recognized for their anti-corrosion properties, particularly in protecting metals like steel in neutral or near-neutral environments. ampp.orgnih.gov Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful electrochemical techniques used to quantify the effectiveness of corrosion inhibitors.

Potentiodynamic Polarization: This technique involves scanning the potential of a metal sample and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential). From these curves, key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and the nature of the inhibition (anodic, cathodic, or mixed) can be determined. mdpi.com Studies on Sodium N-lauroylsarcosinate (NLS) have shown that it acts primarily as an anodic inhibitor for carbon steel in saline solutions. ampp.orgosti.gov This means it predominantly slows down the anodic reaction (metal dissolution). The presence of NLS in the solution leads to an increase in the slope of the anodic Tafel line and a shift of the corrosion potential to more positive values, indicating the formation of a protective film on the anodic sites of the metal surface. ampp.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. It works by applying a small amplitude AC potential signal over a range of frequencies and measuring the impedance response. mdpi.com In studies of NLS as a corrosion inhibitor, EIS measurements have confirmed its ability to slow down corrosion processes. ampp.orgresearchgate.net The data, often represented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct). An increase in the Rct value in the presence of the inhibitor signifies a decrease in the corrosion rate. Research has demonstrated that NLS increases the charge transfer resistance, confirming its inhibitive action on steel in chloride-containing solutions. ampp.orgresearchgate.net

Electrochemical Parameter Technique Observation with Sodium N-lauroylsarcosinate Interpretation
Corrosion Current Density (icorr)Potentiodynamic PolarizationDecrease in icorrReduction in the overall corrosion rate. ampp.org
Corrosion Potential (Ecorr)Potentiodynamic PolarizationShift to more positive (noble) potentials. ampp.orgIndicates predominantly anodic inhibition. ampp.org
Anodic Tafel SlopePotentiodynamic PolarizationIncrease in slope. ampp.orgInhibition of the metal dissolution (anodic) reaction. ampp.org
Charge Transfer Resistance (Rct)Electrochemical Impedance SpectroscopyIncrease in Rct value. ampp.orgresearchgate.netIncreased resistance to charge transfer across the metal/solution interface, indicating effective inhibition. researchgate.net

This table summarizes the findings from electrochemical studies on the corrosion inhibition properties of Sodium N-lauroylsarcosinate.

Biodegradation and Environmental Considerations in Academic Research

Mechanisms and Pathways of Biodegradation of N-Lauroylsarcosine, Sodium Salt

N-Lauroylsarcosine, sodium salt is recognized for its high biodegradability. csic.esufv.bracademie-sciences.fr The primary mechanism of its breakdown involves a metabolic process that cleaves the molecule into its constituent natural components. Research indicates that the biodegradation pathway begins with the hydrolysis of the amide bond. regulations.gov

This initial step separates the surfactant into two key molecules:

Lauric acid: A saturated fatty acid that is commonly found in natural sources like coconut oil. regulations.gov

Sarcosine (B1681465) (N-methylglycine): An amino acid derivative. regulations.gov

Following this separation, both components are further metabolized. Sarcosine is rapidly degraded into glycine (B1666218), a common amino acid. regulations.gov Lauric acid and glycine are both substances that are readily processed and utilized by microorganisms in the environment. This straightforward degradation into naturally occurring, benign substances is a key reason for the compound's favorable environmental profile. regulations.govresearchgate.net The entire process is considered a quick biodegradation. csic.esresearchgate.net

The biodegradability of surfactants can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, which is significant for their fate in various environmental compartments like wastewater treatment plants, soil, and sediments. mdpi.com While many surfactants are readily degraded aerobically, anaerobic biodegradability is a more stringent test of a substance's persistence. mdpi.comresearchgate.net Amino acid-based surfactants like N-Lauroylsarcosine, sodium salt are noted for being highly biodegradable. academie-sciences.frresearchgate.net

Comparative Studies on the Environmental Footprint of Amino Acid-Based Surfactants

Amino acid-based surfactants, as a class, are frequently highlighted in scientific literature for their environmental friendliness when compared to traditional, petroleum-based surfactants. alfa-chemistry.com Their foundation in renewable raw materials—amino acids and fatty acids—contributes to their sustainability. csic.esresearchgate.net

Key advantages of amino acid surfactants include:

High Biodegradability: They readily break down into harmless byproducts, minimizing environmental accumulation. researchgate.netalfa-chemistry.com Their degradation products are considered non-toxic. yeserchem.com

Low Toxicity and Ecotoxicity: Studies consistently show that amino acid surfactants have low toxicity to aquatic life and are less irritating than older surfactant types. academie-sciences.frresearchgate.netalfa-chemistry.com

Sustainability: Being derived from natural and renewable resources like vegetable oils and amino acids makes them a "green" alternative. researchgate.netrsc.org

In comparative analyses, amino acid-based surfactants consistently demonstrate superior environmental and safety performance over conventional surfactants like sodium lauryl sulfate (B86663) (SLS) and sodium lauryl ether sulfate (SLES). alfa-chemistry.com While SLS can be degraded by microorganisms, the process and potential for environmental impact have been a subject of considerable study. semanticscholar.orgresearchgate.net For instance, the anaerobic biodegradability of some conventional surfactants can be limited or inhibitory to microbial processes at high concentrations. nih.gov In contrast, amino acid surfactants are generally found to be highly biodegradable with low ecotoxicity. academie-sciences.frresearchgate.net

The table below provides a comparative overview of different surfactant types based on findings from academic research.

Q & A

Q. What are the critical physicochemical properties of N-lauroylsarcosine sodium salt that influence its use in experimental protocols?

N-Lauroylsarcosine sodium salt (Na-LS) is an anionic surfactant with a critical micelle concentration (CMC) of 14.6 mM at 20–25°C . Its solubility in water (100 mg/mL) and pH stability (pH 7.0–9.0) make it suitable for biochemical applications like protein solubilization and DNA extraction. The micellar molecular weight is ~600 Da, with an aggregation number of 2, which is critical for optimizing detergent concentrations in lysis buffers .

Q. How should researchers handle and store N-lauroylsarcosine sodium salt to ensure stability and safety?

Na-LS is hygroscopic and should be stored in airtight containers at room temperature. Safety protocols include using gloves, eye protection (H318: causes serious eye damage), and respiratory equipment in poorly ventilated areas due to acute inhalation toxicity (H330) . Solutions should be prepared in deionized water and filtered (0.22 µm) to remove particulates that may interfere with downstream assays .

Q. What are the standard applications of Na-LS in routine molecular biology workflows?

Na-LS is widely used for:

  • Protein solubilization : Effective at 1–2% (w/v) in SDS-PAGE loading buffers to denature membrane proteins .
  • DNA/RNA extraction : Combined with lysozyme (2% Na-LS) and proteinase K to lyse bacterial cells and inhibit nucleases .
  • Hybridization buffers : At 0.02% in Southern/Northern blot protocols to reduce nonspecific binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CMC values of Na-LS under varying experimental conditions?

The CMC of Na-LS (14.6 mM at 20–25°C) may vary with ionic strength, temperature, and pH. For precise determination:

  • Use conductimetry or fluorescence spectroscopy with pyrene as a probe.
  • Account for salt effects; high NaCl (>100 mM) lowers CMC by screening electrostatic repulsion between micelles .
  • Validate using dynamic light scattering (DLS) to monitor micelle formation .

Q. What strategies mitigate interference from impurities (e.g., sodium laurate) in Na-LS during protein studies?

Commercial Na-LS contains ≤2% sodium laurate, which can skew assay results. To purify:

  • Acid precipitation : Adjust pH to 1–2 with HCl to convert Na-LS to insoluble free acid, then extract with ether .
  • Recrystallization : Dissolve in hot ethanol (45–47°C) and cool to 4°C to crystallize pure Na-LS .
  • Confirm purity via HPLC (C18 column, UV detection at 210 nm) .

Q. How does Na-LS compare to other detergents (e.g., SDS) in membrane protein solubilization, and when should it be prioritized?

Na-LS is milder than SDS, preserving protein-protein interactions while solubilizing membranes. Key advantages:

  • Lower denaturation : Maintains native conformation for functional assays (e.g., enzyme activity).
  • Compatibility with ion-exchange chromatography : Unlike SDS, Na-LS does not bind strongly to resins .
  • Optimized concentration : Use 0.1–0.5% for eukaryotic membranes vs. 1–2% for bacterial membranes .

Q. What methodological considerations are critical when integrating Na-LS into novel protocols (e.g., single-molecule studies)?

  • CMC adjustment : For single-molecule fluorescence, use sub-CMC concentrations (e.g., 10 mM) to minimize background .
  • Surface passivation : Pre-treat glass surfaces with 0.01% Na-LS to prevent nonspecific adsorption of biomolecules .
  • Compatibility with enzymes : Test for inhibition (e.g., hexokinase is inhibited by >0.1% Na-LS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.